molecular formula C16H11F3O3 B13422188 o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)- CAS No. 50439-12-8

o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)-

Cat. No.: B13422188
CAS No.: 50439-12-8
M. Wt: 308.25 g/mol
InChI Key: RPBXZQUBVUVVET-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a trifluoromethyl group attached to the benzene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where trifluoromethylation is achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst .

Industrial Production Methods

. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)- involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Trifluoromethylbenzoic acid
  • o-Trifluoromethylbenzoic acid
  • Benzoic acid, 2-(trifluoromethyl)-

Uniqueness

o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)- is unique due to the specific positioning of the trifluoromethyl group on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules .

Biological Activity

o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)- is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, making them more effective in various biological contexts. This article reviews the biological activity of this compound, supported by relevant data tables and findings from recent research.

Chemical Structure and Properties

The chemical structure of o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)- can be represented as follows:

  • Molecular Formula : C10H9F3O2
  • Molecular Weight : 224.17 g/mol

The presence of the trifluoromethyl group (CF3-CF_3) significantly influences the compound's physicochemical properties, including lipophilicity and metabolic stability.

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit certain enzymes that are crucial in various biochemical pathways. For instance, studies indicate that trifluoromethyl-substituted compounds can enhance inhibition potency against enzymes like IRAK4 and FLT3, which are involved in inflammatory responses and cancer progression, respectively .
  • Antimicrobial Properties :
    • Recent studies have highlighted the antimicrobial activity of related trifluoromethyl compounds against various bacterial strains. For example, derivatives containing the trifluoromethyl group demonstrated significant inhibitory effects on Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .
  • Antidiabetic Activity :
    • Trifluoromethyl-substituted benzoates have shown promising results in inhibiting yeast α-glucosidase, an enzyme linked to carbohydrate metabolism. Compounds with similar structures exhibited IC50 values as low as 1.61 μM, indicating strong potential for managing blood glucose levels .

Case Studies

  • IRAK4 Inhibition :
    • A study on IRAK4 inhibitors revealed that compounds with a trifluoromethyl group exhibited improved biochemical potency compared to non-fluorinated analogs. The compound's ability to inhibit IRAK4 was measured with a half-maximal inhibitory concentration (IC50) indicating its effectiveness in inflammatory disease models .
  • Antimicrobial Evaluation :
    • In vitro studies assessed the antimicrobial activity of various trifluoromethyl-substituted compounds against Gram-positive and Gram-negative bacteria. Results indicated a significant increase in activity due to the presence of the trifluoromethyl group, reinforcing its role as a beneficial substituent for enhancing biological activity .

Table 1: Biological Activities of o-Toluic Acid Derivatives

Compound NameActivity TypeIC50/MIC (μM)Reference
o-Toluic acid, alpha-(3-(trifluoromethyl)benzoyl)-IRAK4 Inhibition0.31
Trifluoromethyl benzoate derivativesα-Glucosidase Inhibition1.61 – 2.67
Trifluoromethyl-substituted compoundsAntimicrobial (S.aureus)3.12 – 12.5

Properties

CAS No.

50439-12-8

Molecular Formula

C16H11F3O3

Molecular Weight

308.25 g/mol

IUPAC Name

2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzoic acid

InChI

InChI=1S/C16H11F3O3/c17-16(18,19)12-6-3-5-11(8-12)14(20)9-10-4-1-2-7-13(10)15(21)22/h1-8H,9H2,(H,21,22)

InChI Key

RPBXZQUBVUVVET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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